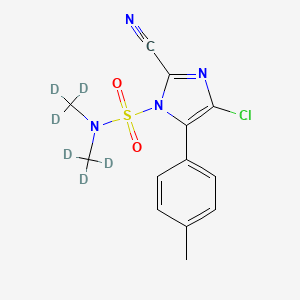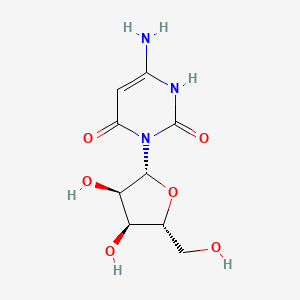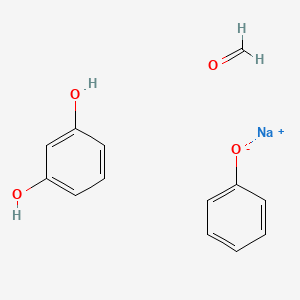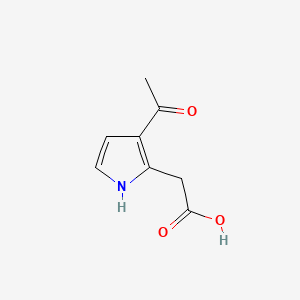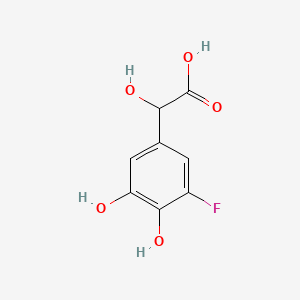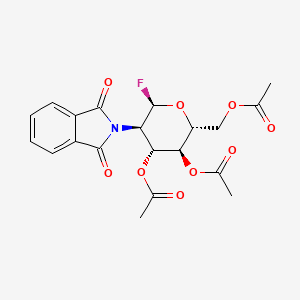
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4: is a deuterated analogue of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline. This compound is known for its neurotoxic properties, particularly affecting dopaminergic and serotonergic systems. It is used in various scientific research applications due to its unique properties and interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 typically involves the deuteration of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterated compound, which is crucial for its application in research.
Analyse Des Réactions Chimiques
Types of Reactions: rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in studies of neurotoxicity and neurodegenerative diseases.
Medicine: Investigated for its potential role in the development of therapeutic agents.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 involves its interaction with dopaminergic and serotonergic systems. It acts as a neurotoxin by inhibiting mitochondrial complex I, leading to the disruption of cellular energy production and induction of oxidative stress. This results in neuronal damage and apoptosis, which are key features in the study of neurodegenerative diseases such as Parkinson’s disease .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP): Another neurotoxin that inhibits mitochondrial complex I and is used in Parkinson’s disease research.
1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline: The non-deuterated analogue of the compound , with similar neurotoxic properties.
Uniqueness: rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 is unique due to its deuterated nature, which provides distinct advantages in research applications. Deuteration can enhance the stability of the compound and alter its metabolic pathways, making it a valuable tool in various scientific studies.
Propriétés
Numéro CAS |
1794886-07-9 |
|---|---|
Formule moléculaire |
C12H11Cl3N2 |
Poids moléculaire |
293.608 |
Nom IUPAC |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
Clé InChI |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Synonymes |
2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole-d4; TaClo-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


